molecular formula C16H16F2N4O3 B12639856 methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate

methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate

Cat. No.: B12639856
M. Wt: 350.32 g/mol
InChI Key: PYBQGDIJKZQXGJ-UHFFFAOYSA-N
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Description

Methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate is a complex organic compound belonging to the class of phenylpyrrolines. These compounds are characterized by a benzene ring linked to a pyrroline ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate involves several stepsThe final step involves the esterification of the carboxylic acid group with methanol to form the glycinate ester . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16F2N4O3

Molecular Weight

350.32 g/mol

IUPAC Name

methyl 2-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate

InChI

InChI=1S/C16H16F2N4O3/c1-25-13(23)7-19-16(24)22-5-4-12-14(21-8-20-12)15(22)10-6-9(17)2-3-11(10)18/h2-3,6,8,15H,4-5,7H2,1H3,(H,19,24)(H,20,21)

InChI Key

PYBQGDIJKZQXGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)F)F)N=CN2

Origin of Product

United States

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